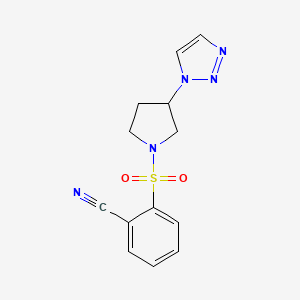
2-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)benzonitrile is a compound that features a 1,2,3-triazole ring, a pyrrolidine ring, and a benzonitrile group
Mechanism of Action
Target of Action
Similar compounds with a 1,2,3-triazole ring system have been reported to interact with various biological targets . For instance, 1,2,3-triazole derivatives have been used to synthesize compounds active against methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci .
Mode of Action
It’s known that the 1,2,3-triazole ring is a structural fragment that can form hydrogen bonds, which is important for binding with biological targets . This suggests that the compound might interact with its targets through hydrogen bonding.
Biochemical Pathways
Compounds with a 1,2,3-triazole ring have been reported to exhibit myriad of biological activities, including antibacterial, antimalarial, and antiviral activities . This suggests that the compound might affect multiple biochemical pathways related to these activities.
Pharmacokinetics
The drug-likeness of similar compounds has been investigated by predicting their pharmacokinetic properties . This suggests that the compound might have favorable ADME properties that impact its bioavailability.
Result of Action
Similar compounds with a 1,2,3-triazole ring have been reported to exhibit various biological activities . This suggests that the compound might have diverse molecular and cellular effects depending on its specific targets and mode of action.
Action Environment
The synthesis of similar compounds has been reported to be influenced by environmental conditions . This suggests that environmental factors might also influence the action, efficacy, and stability of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)benzonitrile typically involves a multi-step process. . The general steps are as follows:
Formation of the Azide Intermediate: The starting material, often a halogenated benzene derivative, is converted to an azide through nucleophilic substitution with sodium azide.
Cycloaddition Reaction: The azide intermediate reacts with an alkyne in the presence of a copper catalyst to form the 1,2,3-triazole ring.
Sulfonylation: The triazole-containing intermediate is then subjected to sulfonylation using a sulfonyl chloride reagent to introduce the sulfonyl group.
Pyrrolidine Introduction: Finally, the pyrrolidine ring is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors for the click reaction and sulfonylation steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
2-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the triazole or pyrrolidine rings.
Substitution: The benzonitrile group can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can be used for nucleophilic substitution, while electrophilic substitution can be achieved using reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
2-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)benzonitrile has several scientific research applications:
Medicinal Chemistry: The compound’s triazole ring is known for its biological activity, making it a potential candidate for drug development. It can be used in the design of inhibitors for enzymes or receptors involved in diseases.
Materials Science: The compound can be used in the synthesis of polymers and other materials with unique properties, such as enhanced thermal stability or conductivity.
Organic Synthesis: It serves as a versatile building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: Compounds like 1,2,3-triazole-4-carboxylic acid and 1,2,3-triazole-5-thiol share the triazole ring and exhibit similar biological activities.
Pyrrolidine Derivatives: Compounds such as pyrrolidine-2-carboxylic acid and N-methylpyrrolidine are structurally similar and have applications in medicinal chemistry and materials science.
Uniqueness
The uniqueness of 2-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)benzonitrile lies in the combination of its functional groups, which confer a unique set of chemical and biological properties. The presence of the triazole ring, pyrrolidine ring, and sulfonyl group allows for diverse interactions with biological targets and makes it a versatile building block for various applications.
Properties
IUPAC Name |
2-[3-(triazol-1-yl)pyrrolidin-1-yl]sulfonylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2S/c14-9-11-3-1-2-4-13(11)21(19,20)17-7-5-12(10-17)18-8-6-15-16-18/h1-4,6,8,12H,5,7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTZBZCSTPHXGLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=CN=N2)S(=O)(=O)C3=CC=CC=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
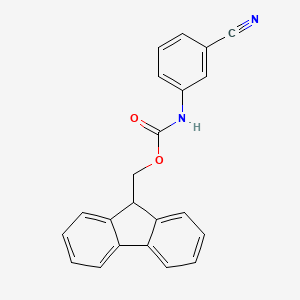
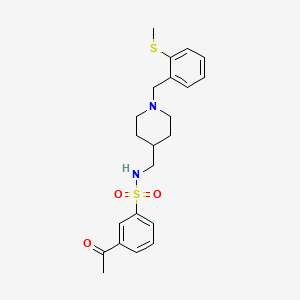
![3-[(Ethylamino)methyl]benzamide hydrochloride](/img/structure/B2421399.png)
![2-chloro-6-fluoro-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2421400.png)
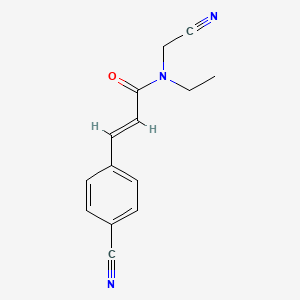
![2-{[5-(4-tert-butylphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B2421402.png)
![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-methoxyethanone](/img/structure/B2421404.png)
![diethyl 2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2421405.png)
![3-(4-isopropoxybenzyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2421407.png)
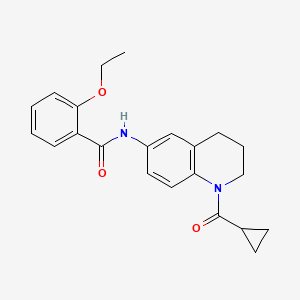
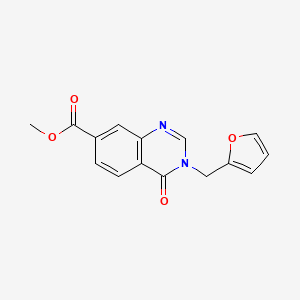
![4-[4-(benzenesulfonyl)piperazine-1-carbothioyl]-N,N-dimethylaniline](/img/structure/B2421415.png)
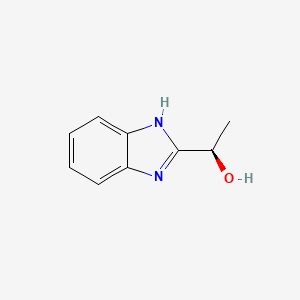
![ethyl N-[(E)-2-cyano-3-(4-fluoroanilino)-2-propenoyl]carbamate](/img/structure/B2421417.png)
